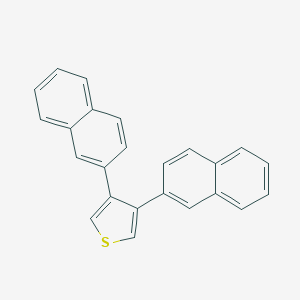
3,4-DI-NAPHTHALEN-2-YL-THIOPHENE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Di(naphthalen-2-yl)thiophene: is an organic compound with the molecular formula C24H16S . It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The compound is characterized by the presence of two naphthalene groups attached to the 3 and 4 positions of the thiophene ring. This structure imparts unique electronic and optical properties to the compound, making it of interest in various fields of research and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Di(naphthalen-2-yl)thiophene typically involves the coupling of naphthalene derivatives with thiophene precursors. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of 3,4-dibromothiophene with naphthalen-2-ylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods: While specific industrial production methods for 3,4-Di(naphthalen-2-yl)thiophene are not well-documented, the compound can be synthesized on a larger scale using similar coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 3,4-Di(naphthalen-2-yl)thiophene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
3,4-Di(naphthalen-2-yl)thiophene has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Material Science: It is utilized in the fabrication of advanced materials with unique optical and electronic characteristics.
Medicinal Chemistry: Derivatives of thiophene, including 3,4-Di(naphthalen-2-yl)thiophene, are explored for their potential therapeutic properties, such as anticancer, anti-inflammatory, and antimicrobial activities.
作用機序
The mechanism of action of 3,4-Di(naphthalen-2-yl)thiophene in various applications is primarily related to its electronic structure. The presence of naphthalene groups enhances the conjugation and electron delocalization within the molecule, leading to improved charge transport properties. In organic electronics, this results in higher charge carrier mobility and better performance in devices like OFETs and OLEDs .
類似化合物との比較
3,4-Diphenylthiophene: Similar structure but with phenyl groups instead of naphthalene groups.
3,4-Di(2-thienyl)thiophene: Contains thiophene rings instead of naphthalene rings.
3,4-Di(2-pyridyl)thiophene: Contains pyridine rings instead of naphthalene rings.
Uniqueness: 3,4-Di(naphthalen-2-yl)thiophene is unique due to the presence of naphthalene groups, which provide enhanced electronic and optical properties compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials with superior charge transport and light-emitting characteristics .
特性
CAS番号 |
100990-31-6 |
|---|---|
分子式 |
C24H16S |
分子量 |
336.4 g/mol |
IUPAC名 |
3,4-dinaphthalen-2-ylthiophene |
InChI |
InChI=1S/C24H16S/c1-3-7-19-13-21(11-9-17(19)5-1)23-15-25-16-24(23)22-12-10-18-6-2-4-8-20(18)14-22/h1-16H |
InChIキー |
LGIPRZDWDCNVPJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC=C3C4=CC5=CC=CC=C5C=C4 |
同義語 |
3,4-DI-NAPHTHALEN-2-YL-THIOPHENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















